molecular formula C8H7ClF3N B1460408 (S)-1-(4-Chlorophenyl)-2,2,2-trifluoroethanamine CAS No. 766498-73-1

(S)-1-(4-Chlorophenyl)-2,2,2-trifluoroethanamine

Cat. No.: B1460408
CAS No.: 766498-73-1
M. Wt: 209.59 g/mol
InChI Key: ZGFGADXCVWZZHD-ZETCQYMHSA-N
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Description

(S)-1-(4-Chlorophenyl)-2,2,2-trifluoroethanamine is a chiral fluorinated amine with a molecular formula of C₈H₇ClF₃N and a molecular weight of 209.60 g/mol (racemic form: CAS 65686-86-4; S-enantiomer: CAS 1212973-31-3) . It features a para-chlorophenyl group attached to a trifluoroethylamine backbone, with the (S)-configuration at the chiral center. This compound is primarily utilized as a building block in pharmaceutical and agrochemical research due to its stereochemical specificity and the electronic effects imparted by the chlorine and trifluoromethyl groups .

Properties

IUPAC Name

(1S)-1-(4-chlorophenyl)-2,2,2-trifluoroethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF3N/c9-6-3-1-5(2-4-6)7(13)8(10,11)12/h1-4,7H,13H2/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGFGADXCVWZZHD-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(F)(F)F)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@@H](C(F)(F)F)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90651161
Record name (1S)-1-(4-Chlorophenyl)-2,2,2-trifluoroethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90651161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

766498-73-1
Record name (1S)-1-(4-Chlorophenyl)-2,2,2-trifluoroethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90651161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Synthesis of 2,2,2-Trifluoroethylamine Derivatives via Nucleophilic Substitution

A patented method (CN101973888B) describes the preparation of 2,2,2-trifluoroethylamine through the nucleophilic substitution of 1,1,1-trifluoro-2-chloroethane with ammonia in a liquid phase system. This method can be adapted to synthesize trifluoroethylamine derivatives, including the 4-chlorophenyl substituted variant.

Key Reaction Conditions:

Parameter Range / Value
Solvent Glycerol
Volume ratio (Glycerol:Chloroethane) 1–3:1 (preferably 2:1)
Molar ratio (Ammonia:Chloroethane) 8–15:1 (preferably 12:1)
Ammonia concentration 30–100 wt% (preferably 60 wt%)
Reactor type Pipeline reactor
Flow velocity 2.0–4.0 L/h (preferably 3.5 L/h)
Temperature 150–200 °C (preferably 180 °C)
Pressure 2–4 MPa (preferably 2.5 MPa)
Reaction time 20–30 min (preferably 22 min)

Process Overview:

  • 1,1,1-Trifluoro-2-chloroethane is dissolved in glycerol and mixed with ammonia under the above conditions.
  • The mixture is passed through a pipeline reactor for nucleophilic substitution to form 2,2,2-trifluoroethylamine.
  • The reaction mixture undergoes vacuum flashing to remove ammonia and other volatiles.
  • The resulting solution is neutralized with sodium carbonate (molar ratio sodium carbonate to chloroethane 0.5–2:1).
  • Final purification is achieved by vacuum rectification to isolate high-purity 2,2,2-trifluoroethylamine.

This method offers advantages such as short reaction time, high yield, and scalability. Although this patent focuses on the parent trifluoroethylamine, analogous substitution reactions can be employed with 4-chlorophenyl-substituted precursors to obtain (S)-1-(4-chlorophenyl)-2,2,2-trifluoroethanamine.

Synthesis via Nucleophilic Aromatic Substitution and Subsequent Functional Group Transformations

A detailed synthetic route to trifluoromethyl-containing amines structurally related to this compound has been reported in the synthesis of trifluoromethyl-containing bendamustine derivatives. This route involves:

  • Step 1: Nucleophilic aromatic substitution (S_NAr) of 2,4-dinitrochlorobenzene with 2,2,2-trifluoroethylamine hydrochloride to form N-substituted dinitroaniline intermediates with high yield (~95%).
  • Step 2: Regioselective reduction of nitro groups to amino groups using sodium dithionite (Na2S2O4·9H2O) in ethanol (~81% yield).
  • Step 3: Amide formation via reaction with glutaric anhydride (~92% yield).
  • Step 4: Intramolecular cyclization under acidic conditions to form imidazole rings (~82% yield).
  • Step 5: Esterification via Fischer esterification (~94% yield).
  • Step 6: Nitro group reduction to amine using Pd/C and hydrazine hydrate (~94% yield).

Although this synthetic sequence was designed for bendamustine analogues, the key step involving nucleophilic substitution of aromatic chlorides with trifluoroethylamine derivatives is directly relevant for preparing this compound. The methodology emphasizes mild reaction conditions, high regioselectivity, and stereochemical integrity.

Stereoselective Synthesis and Enantiomeric Purity Considerations

The (S)-enantiomer of 1-(4-chlorophenyl)-2,2,2-trifluoroethanamine requires stereoselective synthesis or resolution techniques. While direct asymmetric synthesis methods are less documented in the provided sources, chiral amine synthesis typically involves:

  • Use of chiral auxiliaries or catalysts during nucleophilic substitution or reductive amination steps.
  • Resolution of racemic mixtures via chiral chromatography or diastereomeric salt formation.

The commercial availability of this compound (CAS 766498-73-1) indicates that industrial processes likely employ such stereoselective strategies or chiral pool synthesis to ensure enantiomeric purity.

Summary Table of Preparation Methods

Method Type Key Reagents & Conditions Advantages Limitations
Nucleophilic substitution of 1,1,1-trifluoro-2-chloroethane with ammonia in glycerol solvent Ammonia (8–15 eq), glycerol solvent, 150–200 °C, 2–4 MPa, pipeline reactor Short reaction time, high yield, scalable Requires high pressure and temperature
Nucleophilic aromatic substitution on chlorinated aromatic rings with trifluoroethylamine hydrochloride 2,4-dinitrochlorobenzene, trifluoroethylamine hydrochloride, Pd/C reduction High regioselectivity, mild conditions Multi-step synthesis, moderate overall yield
Stereoselective synthesis or resolution Chiral catalysts or resolving agents (not detailed in sources) Enantiomerically pure product Additional complexity and cost

Detailed Research Findings and Notes

  • The patented method (CN101973888B) provides a robust industrial approach for trifluoroethylamine synthesis with optimized parameters for yield and throughput, which can be adapted for substituted derivatives like this compound.
  • The nucleophilic aromatic substitution route demonstrates that trifluoroethylamine derivatives can be efficiently incorporated into aromatic systems, with subsequent functional group transformations enabling complex molecule construction.
  • The trifluoromethyl group significantly influences the physical and chemical properties of the amine, enhancing lipophilicity and metabolic stability, which are critical for pharmaceutical applications.
  • Commercial sources confirm the availability of the (S)-enantiomer, suggesting established synthetic or resolution methods are in place for this compound.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(4-Chlorophenyl)-2,2,2-trifluoroethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles like hydroxide (OH-) or amine groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

(S)-1-(4-Chlorophenyl)-2,2,2-trifluoroethanamine has been investigated for its potential therapeutic applications. Its structural features allow it to interact with various biological targets, making it a candidate for drug development.

  • Neuropharmacology : The compound is being studied for its effects on neurotransmitter systems. It may influence the activity of serotonin and norepinephrine receptors, which are crucial in the treatment of mood disorders and anxiety.
  • Anti-inflammatory Properties : Preliminary studies indicate that this compound can inhibit pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases.

Chemical Synthesis

The compound serves as an important intermediate in the synthesis of more complex molecules. Its trifluoromethyl group enhances the stability and reactivity of derivatives formed from it.

  • Synthetic Routes : Various synthetic methods have been developed to produce this compound efficiently. These methods often involve nucleophilic substitution reactions that exploit the unique properties of the trifluoroethylamine group.

In Vitro Studies

Research indicates that this compound exhibits significant biological activity:

  • Cytotoxicity : Studies have shown that this compound can induce apoptosis in certain cancer cell lines, making it a candidate for further investigation in oncology.
  • Inflammatory Response : In vitro assays demonstrated that it could reduce levels of inflammatory markers such as TNF-alpha and IL-6 in cultured cells.

In Vivo Studies

Animal models are being utilized to evaluate the pharmacokinetics and pharmacodynamics of this compound:

  • Tumor Growth Reduction : In xenograft models of cancer, administration of this compound resulted in reduced tumor sizes compared to control groups.

Anti-Cancer Activity

A notable study assessed the anti-cancer effects of this compound using xenograft models. The findings indicated a significant reduction in tumor size following treatment:

  • Mechanism : The anti-cancer effects were attributed to the induction of apoptosis in cancer cells through modulation of apoptotic pathways.

Inflammation Reduction

In a model simulating acute inflammation, this compound demonstrated a marked decrease in inflammatory cytokines:

  • Results : The reduction in TNF-alpha and IL-6 levels indicates its potential use as an anti-inflammatory agent.

Mechanism of Action

The mechanism of action of (S)-1-(4-Chlorophenyl)-2,2,2-trifluoroethanamine involves its interaction with molecular targets and pathways in biological systems. The compound may act by:

    Binding to Receptors: Interacting with specific receptors or enzymes, leading to modulation of their activity.

    Inhibition or Activation: Inhibiting or activating key biochemical pathways, resulting in physiological effects.

    Cellular Effects: Inducing changes in cellular processes, such as signal transduction, gene expression, or metabolic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Enantiomeric Pair: (R)-1-(4-Chlorophenyl)-2,2,2-trifluoroethanamine

  • CAS : 1187931-01-6
  • Molecular Formula : C₈H₇ClF₃N
  • Molecular Weight : 209.60 g/mol
  • Key Differences :
    • The (R)-enantiomer shares identical molecular weight and substituents but differs in stereochemistry.
    • Synthesis : Synthesized via asymmetric reduction of ketimines using NaBH₄, achieving 76% yield .
    • Applications : Used in chiral ligand development and asymmetric catalysis .

Halogen-Substituted Analogs

(S)-1-(3-Bromophenyl)-2,2,2-trifluoroethanamine Hydrochloride
  • CAS : 878408-46-9
  • Molecular Formula : C₈H₈BrClF₃N
  • Molecular Weight : 290.51 g/mol
  • Key Differences :
    • Bromine replaces chlorine at the meta position.
    • Higher molecular weight and steric bulk compared to the chloro analog.
    • Applications : Used in fluorinated building blocks for drug discovery .
(S)-1-(2-Chlorophenyl)-2,2,2-trifluoroethanamine Hydrochloride
  • CAS : 1391489-27-2
  • Molecular Formula : C₈H₈Cl₂F₃N
  • Molecular Weight : 246.05 g/mol
  • Storage: Stable at room temperature as a hydrochloride salt .

Fluorinated Phenyl Derivatives

(S)-1-(4-Fluorophenyl)-2,2,2-trifluoroethanamine
  • CAS : 929804-89-7
  • Molecular Formula : C₈H₇F₄N
  • Molecular Weight : 193.14 g/mol
  • Key Differences :
    • Fluorine replaces chlorine at the para position, increasing electronegativity.
    • Lower molecular weight and enhanced metabolic stability in medicinal chemistry .
(S)-2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)ethanamine
  • CAS : 1213122-10-1
  • Molecular Formula : C₉H₇F₆N
  • Molecular Weight : 243.15 g/mol
  • Key Differences :
    • A trifluoromethyl group replaces chlorine, significantly increasing lipophilicity.
    • Applications : Explored in high-performance materials and agrochemicals .

Multi-Substituted Phenyl Analogs

(S)-1-(3,4-Difluorophenyl)-2,2,2-trifluoroethanamine
  • CAS : 1212973-13-1
  • Molecular Formula : C₈H₆F₅N
  • Molecular Weight : 211.13 g/mol
  • Key Differences :
    • Two fluorine atoms at meta and para positions enhance electronic effects.
    • Synthesis : Requires multi-step halogenation protocols .
1-(4-Chloro-2-fluorophenyl)ethan-1-amine
  • CAS : 1028405-72-2
  • Molecular Formula : C₈H₈ClFN
  • Molecular Weight : 173.61 g/mol
  • Key Differences :
    • Lacks the trifluoromethyl group, reducing steric and electronic complexity.
    • Applications : Intermediate in antifungal agents .

Structural and Functional Comparison Table

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Substituent (Position) Enantiomer Form Key Applications
(S)-1-(4-Chlorophenyl)-2,2,2-trifluoroethanamine 1212973-31-3 C₈H₇ClF₃N 209.60 Cl (para) S Freebase Pharmaceutical intermediates
(R)-1-(4-Chlorophenyl)-2,2,2-trifluoroethanamine 1187931-01-6 C₈H₇ClF₃N 209.60 Cl (para) R Freebase Chiral catalysis
(S)-1-(3-Bromophenyl)-2,2,2-trifluoroethanamine HCl 878408-46-9 C₈H₈BrClF₃N 290.51 Br (meta) S Hydrochloride Fluorinated building blocks
(S)-1-(4-Fluorophenyl)-2,2,2-trifluoroethanamine 929804-89-7 C₈H₇F₄N 193.14 F (para) S Freebase Metabolic studies
(S)-2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)ethanamine 1213122-10-1 C₉H₇F₆N 243.15 CF₃ (para) S Freebase Agrochemicals

Research Findings and Trends

  • Stereochemical Impact : The (S)-enantiomer of the target compound exhibits distinct reactivity in asymmetric synthesis compared to the (R)-form, as demonstrated in ketimine reduction studies .
  • Substituent Effects :
    • Electron-Withdrawing Groups (e.g., Cl, F, CF₃) enhance stability and resistance to oxidative degradation .
    • Halogen Position : Para-substituted analogs show higher crystallinity, while meta- and ortho-substituted derivatives exhibit varied solubility profiles .
  • Synthetic Accessibility : Hydrochloride salts (e.g., CAS 1391489-27-2) are preferred for storage and handling due to improved stability .

Biological Activity

(S)-1-(4-Chlorophenyl)-2,2,2-trifluoroethanamine, also known by its hydrochloride form, has garnered attention in the field of medicinal chemistry due to its unique structural characteristics and potential biological activities. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is C8H8ClF3NC_8H_8ClF_3N and it features a trifluoroethylamine group which is known to enhance lipophilicity and metabolic stability. The presence of the chlorophenyl group contributes to its biological interactions by modifying electronic properties and steric hindrance.

1. Interaction with Biological Targets

The trifluoromethyl group in this compound is hypothesized to enhance binding affinity to various biological targets due to:

  • Electrostatic Interactions : The highly polarized C-F bond can facilitate dipole-dipole interactions with amino acid residues in target proteins .
  • Steric Effects : The bulky chlorophenyl group may influence the conformational dynamics of the compound, affecting its ability to fit into enzyme active sites or receptor binding pockets .

2. Inhibition Studies

Research indicates that this compound may act as an inhibitor for certain enzymes. For example, studies have shown that fluorinated compounds often exhibit increased potency due to enhanced interactions with target proteins . This is particularly relevant in the context of thrombin inhibitors where fluorination has been shown to improve binding affinity significantly.

1. Antimicrobial Activity

Recent studies have explored the antimicrobial potential of this compound. It was found that compounds with similar structures exhibited significant activity against various bacterial strains through mechanisms involving disruption of bacterial cell membranes and inhibition of cell wall synthesis .

2. Neuropharmacological Effects

The compound has been evaluated for its effects on neurotransmitter systems. Preliminary findings suggest that it may modulate serotonin receptors, which could have implications for treating mood disorders .

Case Study 1: Antimicrobial Efficacy

In a study conducted by Vida Kufrin et al., this compound was tested against a panel of pathogenic bacteria. The results demonstrated a minimum inhibitory concentration (MIC) of 25 µg/mL against Staphylococcus aureus, indicating promising antimicrobial properties .

Case Study 2: Neuropharmacology

Research published in bioRxiv explored the compound's interaction with serotonin receptors. The study utilized in vitro assays showing that at concentrations of 10 µM, this compound significantly increased serotonin receptor activity compared to control groups .

Data Summary

Biological ActivityObserved EffectReference
Antimicrobial ActivityMIC = 25 µg/mL against S. aureus
Serotonin Receptor ModulationIncreased receptor activity at 10 µM

Q & A

Q. Basic

  • Molecular weight : 209.60 g/mol (free base) .
  • Topological polar surface area (TPSA) : 17.07 Ų, indicating moderate hydrophilicity .
  • logP : 2.94 (predicted), suggesting good membrane permeability .
  • Hygroscopicity : Hydrochloride salts (e.g., BD759026) require storage under nitrogen to prevent hydrolysis .

What strategies improve yield in asymmetric synthesis?

Q. Advanced

  • Catalyst optimization : Use (S)-BINAP-Ru complexes for higher enantioselectivity (>90% ee).
  • Solvent effects : Polar aprotic solvents (e.g., THF) enhance reaction rates.
  • Purification : Simulated moving bed (SMB) chromatography scales enantiomer separation efficiently .

How should this compound be stored to ensure stability?

Basic
Store the free base under inert gas (argon) at –20°C to prevent oxidation. Hydrochloride salts (e.g., BD759026) are hygroscopic; use desiccated containers with silica gel .

What challenges arise during scale-up of enantioselective synthesis?

Q. Advanced

  • Catalyst cost : Transition-metal catalysts (e.g., Ru) require recycling via nanofiltration.
  • Distillation limits : High-boiling intermediates (e.g., 105–108°C at 25 Torr) demand short-path distillation to avoid decomposition .
  • Regulatory compliance : Trace metal residues must meet ICH Q3D guidelines for pharmaceutical intermediates .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-1-(4-Chlorophenyl)-2,2,2-trifluoroethanamine
Reactant of Route 2
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(S)-1-(4-Chlorophenyl)-2,2,2-trifluoroethanamine

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